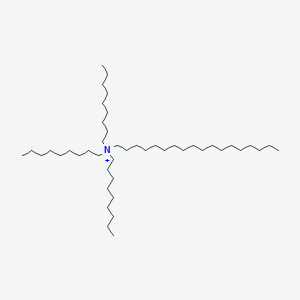

N,N,N-Trinonyloctadecan-1-aminium

Description

N,N,N-Trinonyloctadecan-1-aminium is a quaternary ammonium compound characterized by a central nitrogen atom bonded to three nonyl (C₉H₁₉) groups and one octadecyl (C₁₈H₃₇) chain. This structure imparts strong surfactant properties due to its amphiphilic nature, with the long alkyl chains enhancing hydrophobic interactions and the positively charged nitrogen enabling solubility in polar solvents. Such compounds are typically used in industrial applications, including corrosion inhibition, phase-transfer catalysis, and antimicrobial formulations.

Properties

CAS No. |

71843-89-5 |

|---|---|

Molecular Formula |

C45H94N+ |

Molecular Weight |

649.2 g/mol |

IUPAC Name |

tri(nonyl)-octadecylazanium |

InChI |

InChI=1S/C45H94N/c1-5-9-13-17-21-22-23-24-25-26-27-28-29-33-37-41-45-46(42-38-34-30-18-14-10-6-2,43-39-35-31-19-15-11-7-3)44-40-36-32-20-16-12-8-4/h5-45H2,1-4H3/q+1 |

InChI Key |

NATNOJBIXNDVLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCC)(CCCCCCCCC)CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trinonyloctadecan-1-aminium typically involves the quaternization of a tertiary amine with a suitable alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. For example, the reaction between octadecan-1-amine and nonyl bromide in the presence of a base like sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trinonyloctadecan-1-aminium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one of its alkyl groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted quaternary ammonium compounds .

Scientific Research Applications

N,N,N-Trinonyloctadecan-1-aminium has a wide range of scientific research applications:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Utilized in the formulation of detergents, disinfectants, and fabric softeners.

Mechanism of Action

The mechanism of action of N,N,N-Trinonyloctadecan-1-aminium involves its interaction with cell membranes. The long alkyl chains insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physicochemical Properties

Quaternary ammonium salts exhibit distinct behaviors based on alkyl chain lengths and substituents. Below is a comparative analysis of N,N,N-Trinonyloctadecan-1-aminium with similar compounds:

Biological Activity

N,N,N-Trinonyloctadecan-1-aminium is a quaternary ammonium compound with notable biological activities, particularly in the fields of microbiology and biochemistry. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the quaternization of octadecan-1-amine with nonyl bromide. The reaction typically occurs in the presence of a base, such as sodium hydroxide, under controlled conditions to ensure high yield and purity. The following table summarizes the key synthetic routes:

| Reagent | Reaction Type | Conditions |

|---|---|---|

| Octadecan-1-amine | Quaternization | Base (NaOH), controlled temperature |

| Nonyl bromide | Alkylation | Solvent (e.g., ethanol), reflux |

The biological activity of this compound primarily stems from its surfactant properties. It interacts with cell membranes by inserting its long alkyl chains into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against bacterial cells, making it a candidate for antimicrobial applications.

Antimicrobial Properties

This compound has been investigated for its potential as an antimicrobial agent. Studies demonstrate its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The following table highlights the Minimum Inhibitory Concentrations (MIC) observed in these studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 30 |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Surfactant Activity

In addition to its antimicrobial properties, this compound functions as a surfactant, facilitating the solubilization of hydrophobic compounds in aqueous environments. This property is crucial in various biochemical applications, including drug formulation and delivery systems.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against nosocomial infections. The compound was tested against clinical isolates of E. coli and S. aureus, yielding promising results that support its potential use in clinical settings.

Findings:

- The compound significantly reduced bacterial counts in vitro.

- A formulation containing this compound demonstrated enhanced efficacy compared to standard treatments.

Case Study 2: Surfactant Applications

Another study focused on the application of this compound as a surfactant in drug delivery systems. The researchers formulated a nanoparticle-based delivery system for poorly soluble drugs using this compound.

Findings:

- The surfactant improved drug solubility and bioavailability.

- In vivo studies indicated enhanced therapeutic effects with reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.